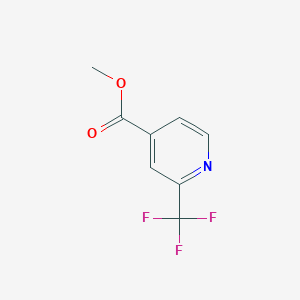

Methyl 2-(trifluoromethyl)isonicotinate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Electrostatic potential : The -CF₃ group creates a region of high electron density, while the ester carbonyl is electron-deficient (Figure 1).

- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the pyridine ring’s π-system and the -CF₃ group stabilizes the molecule by 12.3 kcal/mol.

| Parameter | Value |

|---|---|

| Dipole moment | 3.8 Debye |

| Polarizability | 17.6 ų |

| Mulliken charges | C2: +0.32, F: -0.18 |

Figure 1: Calculated electrostatic potential map (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCJUIRPIWHLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673226 | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-68-5 | |

| Record name | Methyl 2-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(trifluormethyl)isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The trifluoromethyl group in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(trifluoromethyl)isonicotinate has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C8H6F3N O2

- Molecular Weight : 205.14 g/mol

- CAS Number : 588702-68-5

These properties contribute to its reactivity and interaction with various biological systems, making it a valuable compound in research.

Medicinal Chemistry

-

Anticancer Activity :

- This compound has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound activates caspase pathways, which are critical for the apoptotic process, suggesting its potential for therapeutic development against cancers .

-

Antimicrobial Properties :

- The compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies have demonstrated effective antibacterial activity, indicating its potential as a treatment for infections caused by antibiotic-resistant strains .

- Anti-inflammatory Effects :

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes associated with cancer cell proliferation. This inhibition could lead to novel therapeutic strategies targeting these enzymes, offering new avenues for cancer treatment .

Modulation of Receptor Activity

The compound is known to modulate receptor-mediated signaling pathways, influencing processes such as apoptosis and cell migration. This modulation is crucial for developing drugs that target specific receptors involved in various diseases, particularly cancer .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; potential for new therapies targeting cancer cells. |

| Antimicrobial Activity | Effective against resistant bacterial strains; potential development for new antimicrobial agents. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; beneficial for treating inflammatory diseases. |

| Enzyme Inhibition | Inhibits specific enzymes linked to cancer proliferation; novel therapeutic strategies possible. |

| Receptor Modulation | Influences receptor-mediated signaling pathways; important for drug development targeting diseases. |

| Biological Activity | Mechanism of Action | Targeted Diseases |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Various cancers |

| Antimicrobial | Inhibits bacterial growth | Bacterial infections |

| Anti-inflammatory | Reduces cytokine levels | Inflammatory diseases |

Case Studies

- Anticancer Activity Assessment :

-

Antimicrobial Efficacy Evaluation :

- Research focusing on the antimicrobial efficacy of this compound showed that it exhibited stronger activity compared to standard antibiotics against various bacterial strains, suggesting its potential role in treating infections caused by antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through alterations in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

a. Methyl 2-Chloro-5-(Trifluoromethyl)Isonicotinate (CAS: Not explicitly provided; inferred from )

- Structure : Differs by a chlorine atom at the 5-position of the pyridine ring.

- Synthesis : Likely involves chlorination of a precursor pyridine derivative, followed by esterification .

b. Methyl 5-Fluoro-2-(Trifluoromethyl)Isonicotinate (CAS: Not explicitly provided; inferred from )

- Structure : Features a fluorine atom at the 5-position.

2-Trifluoromethylnicotinic Acid (CAS: 131747-43-8)

- Structure : A nicotinic acid (3-pyridinecarboxylic acid) derivative with a -CF₃ group at the 2-position.

- Key Differences : The carboxylic acid (-COOH) group at the 3-position (vs. methyl ester at 4-position in the target compound) reduces lipophilicity, impacting solubility and pharmacokinetics.

- Applications : Used as a building block for agrochemicals or pharmaceuticals requiring free carboxylic acid functionality .

Functional Group Variations

a. Thiazole-Substituted Derivatives ()

Compounds like Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) and Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) replace the -CF₃ group with thiazole rings.

- Impact : Thiazole introduces heterocyclic diversity, enabling hydrogen bonding and metal coordination in drug-receptor interactions.

- Synthesis : Involves coupling reactions (e.g., acylation, Boc deprotection) and chromatographic purification .

b. Sulfonamide Derivatives ()

Compounds like Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate (3ao) incorporate sulfonamide and pyrazole moieties.

- Impact : Sulfonamide groups enhance solubility and bioactivity, often seen in protease inhibitors or antibiotics.

Data Table: Key Comparison of Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| Methyl 2-(trifluoromethyl)isonicotinate | 588702-68-5 | C₈H₆F₃NO₂ | -CF₃ (2), -COOCH₃ (4) | 205.13 | Pharmaceutical intermediate |

| Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | N/A | C₈H₅ClF₃NO₂ | -Cl (5), -CF₃ (2), -COOCH₃ (4) | ~219.58 | Drug synthesis |

| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | N/A | C₈H₅F₄NO₂ | -F (5), -CF₃ (2), -COOCH₃ (4) | ~207.12 | Anti-inflammatory research |

| 2-Trifluoromethylnicotinic acid | 131747-43-8 | C₇H₄F₃NO₂ | -CF₃ (2), -COOH (3) | 191.11 | Agrochemical intermediates |

| Methyl 2-(2-aminothiazol-4-yl)isonicotinate | N/A | C₁₀H₉FN₂O₂S | -thiazole (2), -COOCH₃ (4) | ~240.25 | Kinase inhibitor development |

Biological Activity

Methyl 2-(trifluoromethyl)isonicotinate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group at the 2-position of the isonicotinic acid framework. This structural modification enhances its lipophilicity, facilitating better membrane penetration and interaction with various biological targets.

- Molecular Formula : C₉H₈F₃N₃O₃

- Molecular Weight : 235.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing for interaction with intracellular targets. The hydroxyl and ester groups can form hydrogen bonds, influencing biochemical pathways and potentially modulating enzyme activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Enzyme Modulation : It has been observed to act as an inhibitor or modulator of specific enzymes involved in critical metabolic pathways .

Data Table: Biological Activities of this compound

Case Studies

-

Antimicrobial Efficacy :

A study conducted on this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its efficacy. -

Cytotoxicity in Cancer Cells :

In vitro assays revealed that this compound exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) cells. The compound was found to induce apoptosis, suggesting potential as an anticancer agent. -

Enzyme Interaction Studies :

Research focused on the interaction of this compound with histone deacetylases (HDACs), revealing that it acts as a selective inhibitor. This inhibition was linked to increased acetylation levels of histones, which are crucial for gene expression regulation .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 2-(trifluoromethyl)isonicotinate, and how should they be validated?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode for mass spectrometry. The molecular ion [M+H]⁺ at m/z 205.13 should be detected, with fragmentation patterns analyzed for structural confirmation .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (gradient elution). The retention time (1.23 minutes under SQD-FA05 conditions) can serve as a benchmark for purity assessment .

- Validation : Perform spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to validate accuracy (80–120% recovery) and precision (RSD <5%).

Q. How can researchers safely handle this compound given its hazard profile?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Q. What synthetic routes are documented for this compound, and what are their critical parameters?

- Methodological Answer :

- Esterification : React 2-(trifluoromethyl)isonicotinic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (60–80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Yield Optimization : Maintain anhydrous conditions to avoid hydrolysis of the ester group.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point vs. liquid state)?

- Methodological Answer :

- DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior. Discrepancies may arise from polymorphic forms or impurities.

- Reproducibility : Cross-validate findings using independent synthesis batches and purity checks (e.g., NMR integration for residual solvents) .

Q. What strategies mitigate byproduct formation during the compound’s use in multi-step syntheses (e.g., Example 324 in EP 4 374 877 A2)?

- Methodological Answer :

- Regioselectivity Control : Use directing groups (e.g., tert-butyl esters) to block unwanted substitution at the pyridine ring .

- Fluorination Impact : The trifluoromethyl group’s electron-withdrawing nature can destabilize intermediates; stabilize with low-temperature (−20°C) quenching .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Metabolic Stability : The CF₃ group reduces oxidative metabolism, enhancing pharmacokinetic profiles. Validate via microsomal stability assays (e.g., human liver microsomes, 1 hr incubation) .

- Electrophilic Reactivity : Assess using computational tools (e.g., DFT calculations for Fukui indices) to predict nucleophilic attack sites .

Research Recommendations

- Contradictory Data : Prioritize DSC and NMR crystallography to clarify physical state discrepancies .

- Byproduct Analysis : Use high-resolution MS/MS to identify and characterize synthetic byproducts .

- Biological Relevance : Explore the compound’s role as a fluorinated building block in kinase inhibitors (e.g., pyridine-based scaffolds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.